2-(4-bromophenyl)phthalazin-1(2H)-one
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Overview
Description
2-(4-bromophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the phthalazinone core. Phthalazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-bromophenyl)phthalazin-1(2H)-one typically involves the reaction of 4-bromobenzoyl chloride with phthalic hydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the phthalazinone ring. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-bromophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.
Oxidation Reactions: The phthalazinone core can be oxidized to form phthalazine-1,4-dione derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form phthalazin-1-ol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phthalazinone derivatives, while oxidation and reduction reactions modify the core structure of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Phthalazinone derivatives, including 2-(4-bromophenyl)phthalazin-1(2H)-one, have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom on the phenyl ring enhances the compound’s binding affinity to these targets, leading to the inhibition or modulation of their activity. The phthalazinone core also plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
2-(4-bromophenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives, such as:
2-(4-chlorophenyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
2-(4-methylphenyl)phthalazin-1(2H)-one: Contains a methyl group on the phenyl ring, which can affect its chemical properties and interactions.
2-(4-nitrophenyl)phthalazin-1(2H)-one: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-bromophenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGHMUSVWHDVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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